Lathyrol
Overview
Description
Lathyrol is a natural compound that originates from botanical sources and is used in studying cancer . It is a bona fide natural compound with a molecular formula of C20H30O4 and a molecular weight of 334.45 . It is a diterpenoid, which is a class of chemical compounds composed of four isoprene units and have the molecular formula C20H32 .
Synthesis Analysis
Lathyrol is a core scaffold structure of many lathyrane diterpenoids with potent anti-inflammatory activity isolated from Euphorbia lathyrism . It has been used as a framework to design and synthesize a series of proteolysis targeting chimeras . A total of 15 derivatives were obtained . In another study, three series of lathyrane diterpenoid hybrids were designed and synthesized, where the lathyrane diterpenoid skeleton was hybridized with other anti-inflammatory pharmacophores .
Molecular Structure Analysis
Lathyrol has a highly oxygenated tricyclic system . Its structural diversity mainly arises from the modifications (redox, etherification, or esterification) of the 3, 5, and 11-membered rings .
Chemical Reactions Analysis
Lathyrol has been used as a core scaffold to design and synthesize a series of proteolysis targeting chimeras . These compounds showed more potent anti-inflammatory activity in RAW264.7 cells than the corresponding parent compounds .
Physical And Chemical Properties Analysis
It has a molecular formula of C20H30O4 and a molecular weight of 334.45 .
Scientific Research Applications
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Lathyrane diterpenoids, which include Lathyrol, are secondary metabolites present in the genus Euphorbia. These natural products and some synthetic derivatives have shown numerous interesting biological activities with clinical potential against various diseases .
Methods of Application or Experimental Procedures
The structure of the lathyrane skeleton is considered privileged because its framework is able to direct functional groups in a well-defined space. The favorable arrangement of these makes interaction possible with more than one target .
Results or Outcomes
These compounds have demonstrated cytotoxic activity against cancer cell lines, multi-drug resistance reversal, antiviral properties, anti-inflammatory activity, and their capability to induce proliferation or differentiation into neurons of neural progenitor cells .
2. Anti-Inflammatory Activities of Lathyrol Derivatives
Specific Scientific Field
Summary of the Application
Lathyrol is a core scaffold structure of many lathyrane diterpenoids with potent anti-inflammatory activity isolated from Euphorbia lathyrism .
Methods of Application or Experimental Procedures
Lathyrol was chosen as a framework to design and synthesize a series of proteolysis targeting chimeras. A total of 15 derivatives were obtained .
Results or Outcomes
One of the derivatives, compound 13, exhibited inhibitory activity on LPS-induced NO production in RAW264.7 cells (IC 50 = 5.30 ± 1.23 μM) with low cytotoxicity. Furthermore, compound 13 significantly degraded v-maf musculoaponeurotic fibrosarcoma oncogene homologue F (MAFF) protein, a target of lathyrane diterpenoid, concentration- and time-dependently .
3. PROTAC Technology as a Novel Tool to Identify the Target of Lathyrane Diterpenoids
Specific Scientific Field
Summary of the Application
Proteolysis Targeting Chimera (PROTAC) is an emerging approach to selectively degrade target proteins by utilizing endogenous proteasome . Lathyrane diterpenoids, including Lathyrol, have been used to identify potential targets of natural products .
Methods of Application or Experimental Procedures
PROTAC technology was used to identify the targets of lathyrane diterpenoids. The study obtained several new lathyrane diterpenoids from Euphorbia lathyris and proved their potent anti-inflammatory activity at low micromole levels with low toxicity .
Results or Outcomes
The study found that one of the lathyrane diterpenoids, (2 S ,3 S ,4 S ,5 R ,9 S ,11 R ,15 R )-15-acetoxy-3-cinnamoyloxy-5-hydroxyl-14-oxolathyra-6 (17),12 E -diene (ZCY-001), demonstrated strong activity against LPS-stimulated NO release with an IC 50 value of 3.0 ± 1.1 μmol/L .
4. Synthesis of Lathyrol PROTACs and Evaluation of Their Anti-Inflammatory Activities
Specific Scientific Field
Summary of the Application
Lathyrol is a core scaffold structure of many lathyrane diterpenoids with potent anti-inflammatory activity isolated from Euphorbia lathyrism . It was chosen as a framework to design and synthesize a series of proteolysis targeting chimeras .
Methods of Application or Experimental Procedures
A total of 15 derivatives were obtained using Lathyrol as a framework to design and synthesize a series of proteolysis targeting chimeras .
Results or Outcomes
One of the derivatives, compound 13, exhibited inhibitory activity on LPS-induced NO production in RAW264.7 cells (IC 50 = 5.30 ± 1.23 μM) with low cytotoxicity . Furthermore, compound 13 significantly degraded v-maf musculoaponeurotic fibrosarcoma oncogene homologue F (MAFF) protein, a target of lathyrane diterpenoid, concentration- and time-dependently .
5. PROTAC Technology as a Novel Tool to Identify the Target of Lathyrane Diterpenoids
Specific Scientific Field
Summary of the Application
Proteolysis Targeting Chimera (PROTAC) is an emerging approach to selectively degrade target proteins by utilizing endogenous proteasome . Lathyrane diterpenoids, including Lathyrol, have been used to identify potential targets of natural products .
Methods of Application or Experimental Procedures
PROTAC technology was used to identify the targets of lathyrane diterpenoids. The study obtained several new lathyrane diterpenoids from Euphorbia lathyris and proved their potent anti-inflammatory activity at low micromole levels with low toxicity .
Results or Outcomes
The study found that one of the lathyrane diterpenoids, (2 S ,3 S ,4 S ,5 R ,9 S ,11 R ,15 R )-15-acetoxy-3-cinnamoyloxy-5-hydroxyl-14-oxolathyra-6 (17),12 E -diene (ZCY-001), demonstrated the strongest activity against LPS-stimulated NO release with an IC 50 value of 3.0 ± 1.1 μmol/L .
6. Synthesis of Lathyrol PROTACs and Evaluation of Their Anti-Inflammatory Activities
Specific Scientific Field
Summary of the Application
Lathyrol is a core scaffold structure of many lathyrane diterpenoids with potent anti-inflammatory activity isolated from Euphorbia lathyrism . It was chosen as a framework to design and synthesize a series of proteolysis targeting chimeras .
Methods of Application or Experimental Procedures
A total of 15 derivatives were obtained using Lathyrol as a framework to design and synthesize a series of proteolysis targeting chimeras .
Results or Outcomes
One of the derivatives, compound 13, exhibited inhibitory activity on LPS-induced NO production in RAW264.7 cells (IC 50 = 5.30 ± 1.23 μM) with low cytotoxicity . Furthermore, compound 13 significantly degraded v-maf musculoaponeurotic fibrosarcoma oncogene homologue F (MAFF) protein, a target of lathyrane diterpenoid, concentration- and time-dependently .
properties
IUPAC Name |
(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-10-6-7-13-14(19(13,4)5)8-11(2)18(23)20(24)9-12(3)17(22)15(20)16(10)21/h8,12-17,21-22,24H,1,6-7,9H2,2-5H3/b11-8-/t12-,13-,14+,15-,16-,17-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBITTRHSROXCY-ZVOALYMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1O)C(C(=C)CCC3C(C3(C)C)C=C(C2=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)CC[C@H]3[C@H](C3(C)C)/C=C(\C2=O)/C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6443057 | |
CAS RN |
34420-19-4 | |
Record name | Lathyrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034420194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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